cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-
Description
Significance of Bicyclo[3.1.0]hexane Scaffolds in Modern Organic Synthesis
The bicyclo[3.1.0]hexane scaffold is prevalent in numerous natural products and bioactive compounds, making it an attractive target for organic synthesis. nih.govrsc.org Its rigid conformational nature allows for the design of molecules with well-defined three-dimensional shapes, which can lead to enhanced binding affinity and selectivity for biological targets. This structural rigidity makes the bicyclo[3.1.0]hexane core a valuable component in the development of new therapeutic agents. nih.gov For instance, it can act as a conformationally constrained bioisostere of a cyclohexane (B81311) ring, a common motif in drug molecules. nih.gov
The high ring strain of this bicyclic system not only contributes to its unique conformational properties but also makes it a valuable synthetic intermediate. nih.gov The strain can be strategically released in subsequent reactions to access a variety of other molecular architectures. Various synthetic methods have been developed for the preparation of bicyclo[3.1.0]hexanes, often involving intramolecular cyclization, cyclopropanation, and transannular reactions. nih.gov A convergent approach for the synthesis of substituted bicyclo[3.1.0]hexanes involves the (3+2) annulation of cyclopropenes with aminocyclopropanes under mild photoredox conditions. nih.govrsc.org
Rationale for Fluorination in Bicyclo[3.1.0]hexane Systems
The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorinated analogues of bicyclo[3.1.0]hexanes are of increasing importance in this field. nih.govrsc.org The rationale for fluorination is multifaceted and includes the modulation of physicochemical properties such as acidity, lipophilicity, and metabolic stability.
The gem-difluoro group at the 6-position of the bicyclo[3.1.0]hexane ring in cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- is expected to have a significant impact on the molecule's properties. For example, gem-difluorination has been shown to decrease the pKa values of nearby functional groups by 0.3-0.5 units. researchgate.net This increased acidity can influence a molecule's interaction with biological targets. Furthermore, fluorination can affect a compound's lipophilicity (LogP), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The introduction of fluorine can also block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug candidate.
Overview of Current Research Trajectories for Fluorinated Bicyclo[3.1.0]hexane Derivatives
Current research on fluorinated bicyclo[3.1.0]hexane derivatives is focused on the development of novel synthetic methodologies and the exploration of their potential as therapeutic agents. The synthesis of these compounds often presents challenges due to the strained nature of the bicyclic system. nih.gov However, new methods are continually being developed to access these valuable building blocks. For instance, the (3+2) annulation of difluorocyclopropenes has been shown to be a highly diastereoselective method for producing fluorinated bicyclo[3.1.0]hexanes. nih.govrsc.org
Researchers are actively exploring the use of fluorinated bicyclo[3.1.0]hexane derivatives as antagonists for metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders. acs.orggoogle.com For example, compounds such as (1R,2R,3R,5R,6R)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been identified as potent and selective group II mGluR antagonists. acs.org The synthesis and pharmacological evaluation of various analogues are ongoing to optimize their potency, selectivity, and pharmacokinetic properties.
The table below summarizes some of the key physicochemical effects of fluorination on bicyclic systems, which is a central theme in the current research on compounds like cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-.
| Property | Effect of gem-Difluorination | Reference |
| Acidity (pKa) | Decrease by 0.3 - 0.5 units | researchgate.net |
| Lipophilicity (LogP) | Can decrease the value | researchgate.net |
This focused research into the synthesis and application of fluorinated bicyclo[3.1.0]hexane derivatives underscores the importance of this class of compounds in modern drug discovery and organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
[(1S,5R)-6,6-difluoro-3-bicyclo[3.1.0]hexanyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6,10H,1-3H2/t4?,5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXQVPDESHEQME-GOHHTPAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2(F)F)CC1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Transformations Involving the Cis Bicyclo 3.1.0 Hexane, 6,6 Difluoro Moiety
Ring-Opening and Rearrangement Pathways of Bicyclo[3.1.0]hexane Systems
The inherent strain of the fused cyclopropane (B1198618) and cyclopentane (B165970) rings in the bicyclo[3.1.0]hexane system is a primary driver for its chemical reactivity. The presence of substituents can steer transformations through several distinct mechanistic routes, including pericyclic, ionic, and radical pathways.
Electrocyclic Mechanisms and Cyclohexadienyl Intermediates
Electrocyclic reactions, which involve the concerted reorganization of π-electrons, are a key pathway for the ring-opening of bicyclo[3.1.0]hexane derivatives. Thermally induced electrocyclic ring-opening is particularly well-documented for analogous 6,6-dihalo systems, such as 6,6-dibromo- and 6,6-dichlorobicyclo[3.1.0]hexanes. anu.edu.aunih.govnih.gov In these cases, the reaction proceeds through a disrotatory opening of the cyclopropane ring to form a π-allyl cation intermediate. researchgate.net This process is exemplified in the synthesis of crinane from 6,6-dibromobicyclo[3.1.0]hexane, where the initial step involves a thermally induced electrocyclic ring opening and subsequent capture of the resulting cation by an amine. nih.gov
For the 6,6-difluoro moiety, a similar pathway is anticipated. The strong electron-withdrawing nature of the fluorine atoms would influence the stability of the resulting cationic intermediate. In some systems, the ring-opening leads to a cyclohexadienyl intermediate. For instance, studies on syn-6-alkylbicyclo[3.1.0]-hexane-2,3-semidiones have suggested an electrocyclic mechanism where the bicyclic ring opens to form a cyclohexadienyl intermediate, which can then undergo competing ring closure or aromatization. researchgate.net
Sigmatropic Migrations and Cyclopropanol (B106826) Ring-Opening Reactions
Sigmatropic rearrangements, characterized by the migration of a σ-bond across a π-system, represent another class of pericyclic reactions available to bicyclo[3.1.0]hexane systems. In certain derivatives, such as bicyclo[3.1.0]hexanesemidiones, molecular rearrangement can occur through a anu.edu.auresearchgate.net sigmatropic migration followed by a cyclopropanol ring-opening. researchgate.net Photochemical anu.edu.audatapdf.com sigmatropic rearrangements have also been observed in other bicyclic enone systems, indicating the accessibility of these pathways under appropriate conditions. sci-hub.se
The ring-opening of cyclopropanols is a versatile transformation that can proceed through different mechanisms depending on the reagents employed. nih.gov Copper(II)-salt-promoted oxidative ring-opening of bicyclic cyclopropanol derivatives has been shown to proceed via radical pathways. grafiati.com These reactions are driven by the relief of ring strain and can be used to install a variety of functional groups. nih.govbeilstein-journals.org The regioselectivity of the C-C bond cleavage is often influenced by the substitution pattern and the stability of the resulting radical or metallo-homoenolate intermediate. nih.gov
Solvolysis Studies and Formation of Non-Classical Cations (e.g., Trishomocyclopropenyl Cation)
The solvolysis of cis-3-bicyclo[3.1.0]hexyl derivatives has been a subject of extensive mechanistic investigation, largely due to the formation of a unique non-classical carbocation. The acetolysis of cis-3-bicyclo[3.1.0]hexyl tosylate proceeds with significant rate acceleration and complete retention of stereochemistry. acs.org This outcome, along with deuterium (B1214612) labeling studies that show scrambling of the label across three methylene (B1212753) positions, provides strong evidence for the intermediacy of the symmetrical, σ-bridged trishomocyclopropenyl cation . datapdf.comacs.orgcdnsciencepub.com
This non-classical cation is formed through the rear-side participation of the cyclopropyl (B3062369) σ-bond, a process known as anchimeric assistance. acs.org The stability and direct observation of the trishomocyclopropenyl cation under superacid conditions have been confirmed by NMR spectroscopy. cdnsciencepub.com However, the formation of this intermediate is not ubiquitous. Studies on the fragmentation of cis-3-bicyclo[3.1.0]hexyloxychlorocarbene show that the reaction proceeds primarily through a classical 3-bicyclo[3.1.0]hexyl cation-chloride ion pair, largely bypassing the trishomocyclopropenyl cation. acs.orgnih.gov This suggests that the reaction pathway is highly dependent on the precursor and conditions. The presence of electron-withdrawing 6,6-difluoro substituents would be expected to destabilize any cationic intermediate, potentially disfavoring pathways that involve the formation of either the classical or non-classical cation.
Radical-Mediated Transformations and Bicyclic Ring Cleavage
Radical reactions offer alternative pathways for the transformation of the bicyclo[3.1.0]hexane skeleton. The cleavage of the strained cyclopropane C-C bond can be initiated by radical species. For example, the synthesis of the C3a-arylated perhydroindole substructure of crinane was achieved via a 5-exo-trig free radical cyclization, starting from a 6,6-dibromobicyclo[3.1.0]hexane precursor. nih.gov
More broadly, the oxidative ring-opening of cyclopropane derivatives is often accomplished through radical pathways. beilstein-journals.orgnih.gov These processes can be initiated by single-electron transfer (SET) oxidants or photocatalysis. The resulting radical intermediates can be trapped by various reagents or undergo subsequent cyclization reactions. beilstein-journals.org Intramolecular radical cyclopropanation has also been developed as a method to construct the bicyclo[3.1.0]hexane skeleton itself, underscoring the compatibility of this ring system with radical intermediates. d-nb.info
Reactivity of the 6,6-Difluoro-Substituents
The introduction of two fluorine atoms onto the C6 bridgehead carbon profoundly alters the electronic and steric properties of the bicyclo[3.1.0]hexane system, which in turn significantly influences its stability and chemical reactivity.
Influence of Geminal Fluorine Atoms on Ring Strain and Stability
The primary effect of the gem-difluoro group is a substantial increase in the ring strain of the cyclopropane moiety. This is a general phenomenon observed in gem-difluorocyclopropanes. The increased strain makes the ring more susceptible to opening reactions compared to its non-fluorinated counterparts. acs.org
| Compound | Ring Strain Energy (kcal mol⁻¹) |
| Cyclopropane | ~27.5 |
| gem-Difluorocyclopropane | ~42.4 |
This table presents a comparison of the approximate ring strain energies, illustrating the significant increase caused by gem-difluorination.
This increase in strain is attributed to changes in the bonding within the three-membered ring. The electronegative fluorine atoms alter the hybridization of the carbon orbitals, leading to a redistribution of the s- and p-character of the C-C bonds. This results in a shortening of the adjacent C1-C5 bond and a lengthening of the distal C1-C2 and C4-C5 bonds in the cyclopentane ring fused to the cyclopropane. The most significant effect is the weakening and lengthening of the distal C-C bond of the cyclopropane ring itself, making it the preferential site for cleavage in ring-opening reactions. dokumen.pub
Furthermore, the gem-difluoro group influences the acidity and basicity of nearby functional groups. Studies on functionalized 6,6-difluorobicyclo[3.1.0]hexane derivatives have shown that gem-difluorination leads to a predictable decrease in the pKa of amines and carboxylic acids within the molecule. researchgate.netdntb.gov.ua This electronic effect can impact reaction mechanisms that are sensitive to the acidity or nucleophilicity of substituents on the bicyclic frame.
Functional Group Interconversions at Fluorinated Carbon Centers
The gem-difluorocyclopropyl group within the bicyclo[3.1.0]hexane system is a robust structural motif. Functional group interconversions directly at the C6 carbon are challenging due to the high strength of the carbon-fluorine bonds and the inherent strain of the three-membered ring. Research in this area has primarily focused on reactions that maintain the integrity of the difluorocyclopropane ring.
The stability of the 6,6-difluoro-bicyclo[3.1.0]hexane core is a key feature, making it a valuable bioisostere for other chemical groups in drug design. While direct substitution of the fluorine atoms is not a commonly reported transformation under standard laboratory conditions, the electronic effects of the gem-difluoro group influence the reactivity of the rest of the molecule. Mechanistic studies often focus on cycloaddition reactions to form the bicyclic system, where the difluorocyclopropene is a key precursor. These reactions proceed with high diastereoselectivity, highlighting the stereoelectronic influence of the fluorine atoms.
Future research may explore more drastic conditions or novel catalytic systems to enable the substitution of the fluorine atoms, which would open new avenues for the diversification of this scaffold. However, current literature predominantly utilizes the 6,6-difluoro-bicyclo[3.1.0]hexane moiety as a stable structural element.
Transformations Involving the Primary Alcohol Functionality at C3
The primary alcohol at the C3 position of cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- serves as a versatile handle for further molecular elaboration through a variety of chemical transformations, including nucleophilic substitution, oxidation, and reduction.
Nucleophilic Substitution Reactions of the Methanol (B129727) Group
The hydroxyl group of cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C3-methylene position.
A common strategy involves the activation of the primary alcohol, for example, by conversion to the corresponding tosylate. This derivative can then undergo SN2 reactions with various nucleophiles. While specific examples with detailed yields for the cis-6,6-difluoro isomer are not extensively documented in publicly available literature, the general principles of such transformations are well-established.
| Entry | Nucleophile | Product | Potential Reaction Conditions |
| 1 | NaN3 | (cis-6,6-difluorobicyclo[3.1.0]hexan-3-yl)methyl azide (B81097) | 1. TsCl, pyridine; 2. NaN3, DMF |
| 2 | NaCN | (cis-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetonitrile | 1. MsCl, Et3N; 2. NaCN, DMSO |
| 3 | LiBr | 3-(bromomethyl)-cis-6,6-difluorobicyclo[3.1.0]hexane | PBr3, Et2O |
| 4 | Phthalimide | 2-((cis-6,6-difluorobicyclo[3.1.0]hexan-3-yl)methyl)isoindoline-1,3-dione | DIAD, PPh3, Phthalimide (Mitsunobu reaction) |
These reactions are crucial for the synthesis of analogs for structure-activity relationship (SAR) studies in drug discovery programs.
Oxidation and Reduction Chemistry of the Primary Alcohol
The primary alcohol functionality of cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- can be readily oxidized to the corresponding aldehyde or carboxylic acid, which in turn can be reduced back to the alcohol. These transformations provide access to key intermediates for further synthetic modifications.
Oxidation:
The oxidation of the primary alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent overoxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. Further oxidation of the aldehyde to the carboxylic acid can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent.
| Entry | Reagent | Product | Typical Solvent |
| 1 | PCC | cis-6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde | Dichloromethane (DCM) |
| 2 | DMP | cis-6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde | Dichloromethane (DCM) |
| 3 | KMnO4 | cis-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid | Acetone/Water |
| 4 | Jones Reagent (CrO3/H2SO4) | cis-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid | Acetone |
Reduction:
The carbonyl functionalities of the aldehyde and carboxylic acid derivatives can be reduced back to the primary alcohol. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent suitable for the reduction of the aldehyde, while a stronger reducing agent like lithium aluminum hydride (LiAlH4) is typically required for the reduction of the carboxylic acid.
| Entry | Starting Material | Reagent | Product | Typical Solvent |
| 1 | cis-6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde | NaBH4 | (cis-6,6-difluorobicyclo[3.1.0]hexan-3-yl)methanol | Methanol/Ethanol |
| 2 | cis-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid | LiAlH4 | (cis-6,6-difluorobicyclo[3.1.0]hexan-3-yl)methanol | Tetrahydrofuran (THF) |
These oxidation and reduction reactions are fundamental for the interconversion of functional groups and play a pivotal role in the synthesis of complex molecules derived from the cis-Bicyclo[3.1.0]hexane, 6,6-difluoro- scaffold.
Spectroscopic Characterization Methodologies for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the cornerstone for determining the three-dimensional structure of organic compounds in solution. A multi-faceted approach employing ¹H, ¹⁹F, ¹³C, and two-dimensional NMR techniques is essential for the unambiguous characterization of cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-.
The ¹H NMR spectrum of cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- is expected to reveal the connectivity of all protons and provide crucial information about the stereochemistry of the bicyclic system. The cis relationship between the cyclopropane (B1198618) ring and the cyclopentane (B165970) portion of the molecule dictates the spatial orientation of the substituents.
The protons on the bicyclo[3.1.0]hexane core would exhibit complex splitting patterns due to geminal and vicinal couplings. The bridgehead protons (H-1 and H-5) are expected to show characteristic multiplets, with their chemical shifts influenced by the strained ring system. The protons on the cyclopentane ring (H-2 and H-4) would be diastereotopic and thus exhibit distinct chemical shifts and couplings. The proton at C-3, bearing the methanol (B129727) group, would appear as a multiplet, with its coupling constants to the adjacent protons at C-2 and C-4 providing insight into the dihedral angles and thus the conformation of the five-membered ring. The methylene (B1212753) protons of the methanol group (-CH₂OH) would likely appear as a doublet, coupled to the proton at C-3. The hydroxyl proton (-OH) would typically be a broad singlet, although its appearance can be concentration and solvent dependent.
Expected ¹H NMR Data for the Bicyclic Core (based on related structures)
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| H-1, H-5 | 1.5 - 1.9 | m | |
| H-2, H-4 | 1.8 - 2.2 | m | |
| H-3 | 2.0 - 2.4 | m | |
| -CH₂OH | 3.5 - 3.8 | d | J ≈ 6-7 |
Note: This is a representative table based on analogous compounds. Actual values may vary.
¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atoms. In cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-, the two fluorine atoms at the C-6 position are diastereotopic due to the chiral nature of the molecule. Consequently, they are expected to be magnetically non-equivalent and should give rise to two separate signals in the ¹⁹F NMR spectrum.
These signals would likely appear as an AX spin system, resulting in two doublets, with a large geminal fluorine-fluorine coupling constant (²JFF) on the order of 150-170 Hz. The precise chemical shifts of the two fluorine atoms are sensitive to their spatial relationship with the rest of the molecule. The endo-fluorine (closer to the five-membered ring) and the exo-fluorine will experience different shielding effects, leading to their distinct chemical shifts. Furthermore, variable temperature ¹⁹F NMR studies could provide insights into the conformational dynamics of the bicyclic system.
Expected ¹⁹F NMR Data
| Fluorine Atom | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Fendo | -130 to -140 | d | ²JFF ≈ 150-170 |
Note: This is a representative table based on analogous compounds. Actual values may vary.
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- will produce a distinct signal. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.
The carbon of the difluoromethylene group (C-6) is expected to be a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF), with a large coupling constant. The bridgehead carbons (C-1 and C-5) and the carbons of the cyclopentane ring (C-2, C-3, and C-4) will appear in the aliphatic region of the spectrum. The carbon bearing the methanol group (C-3) will be shifted downfield due to the deshielding effect of the oxygen atom. The carbon of the methanol group (-CH₂OH) will also have a characteristic chemical shift.
Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| C-1, C-5 | 20 - 30 | |
| C-2, C-4 | 25 - 35 | |
| C-3 | 35 - 45 | |
| C-6 | 110 - 120 | t (¹JCF ≈ 280-300 Hz) |
Note: This is a representative table based on analogous compounds. Actual values may vary.
2D NMR experiments are indispensable for confirming the structural assignments made from 1D NMR data.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. For cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-, NOESY would be crucial in confirming the cis-fusion of the rings. Cross-peaks would be expected between the protons on the cyclopropane ring and the cis-oriented protons on the cyclopentane ring. It would also help in assigning the stereochemistry at C-3 by observing correlations between the H-3 proton and other protons in the ring.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) couplings between protons and carbons. This technique would be instrumental in confirming the connectivity of the entire molecule. For instance, correlations from the methylene protons of the methanol group to C-3 and C-2/C-4 would firmly establish the position of the substituent. Similarly, correlations from the bridgehead protons to the carbons of the cyclopropane and cyclopentane rings would verify the bicyclic structure.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (ESR) spectroscopy is a technique used to detect and characterize species with unpaired electrons (radicals). In the context of cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-, ESR would not be applicable for the characterization of the ground-state molecule as it is a diamagnetic species with no unpaired electrons.
However, ESR could be a valuable tool for studying radical species that could potentially be generated from this molecule, for instance, through radiolysis, photolysis, or reaction with radical initiators. If a radical were to be formed, for example, by abstraction of a hydrogen atom, ESR would provide information about the location of the unpaired electron and its interactions with nearby magnetic nuclei (protons and fluorine atoms). The hyperfine coupling constants would be indicative of the spin density distribution and the geometry of the radical center.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
For cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-, the molecular ion peak [M]⁺ would be expected in the mass spectrum, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern would be influenced by the bicyclic structure and the functional groups. Common fragmentation pathways would likely include:
Loss of a water molecule ([M - H₂O]⁺) from the alcohol functionality.
Loss of the hydroxymethyl group ([M - CH₂OH]⁺).
Cleavage of the strained bicyclic ring system. The fragmentation of the bicyclo[3.1.0]hexane core can proceed through various pathways, including cyclopropane ring opening.
Loss of fluorine or HF is also a possibility under electron ionization conditions.
The analysis of these fragment ions would provide valuable corroborating evidence for the proposed structure of the molecule.
Lack of Publicly Available Research Data for cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-
Following a comprehensive search of available scientific literature and spectroscopic databases, no specific research findings or data pertaining to the chiral conformation studies of cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- using Circular Dichroism (CD) spectroscopy were identified.
The inquiry was centered on the "," with a specific focus on "Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies" of the aforementioned compound. The objective was to procure detailed research findings and compile data tables to populate an article on this topic.
While general information on the synthesis and spectroscopic analysis of various bicyclo[3.1.0]hexane derivatives is available, the specific compound, cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-, does not appear to have been the subject of published research accessible through standard scientific search methodologies. Consequently, the requested detailed article, including data tables on its CD spectroscopic properties, cannot be generated at this time due to the absence of foundational research data.
Further investigation into the broader class of fluorinated bicyclo[3.1.0]hexane derivatives may yield generalized insights into their conformational behavior. However, without specific experimental or computational data for cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-, any discussion of its chiroptical properties would be speculative and fall outside the requested scope of presenting established research findings.
Computational and Theoretical Chemistry Studies on Cis Bicyclo 3.1.0 Hexane 3 Methanol, 6,6 Difluoro
Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis
Quantum chemical calculations are indispensable for determining the three-dimensional structure and conformational preferences of bicyclic systems. These methods offer insights into the stable geometries and the energy barriers between different conformations.
Both Ab Initio and Density Functional Theory (DFT) methods are powerful tools for investigating the molecular properties of bicyclic compounds. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), derive their results from first principles without experimental data. rsc.orgresearchgate.net DFT, a widely used alternative, approximates the complex many-electron problem by focusing on the electron density, offering a favorable balance between computational cost and accuracy. rsc.orgbeilstein-journals.org
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For organic molecules containing fluorine, it is crucial to use basis sets that can adequately describe electron correlation and polarization.
Commonly used basis sets range from Pople-style basis sets, such as 6-31G(d), to more extensive correlation-consistent basis sets like those from Dunning's series (e.g., cc-pVTZ and aug-cc-pVTZ). oup.comchemrxiv.org While a smaller basis set like 6-31+G(d) might be sufficient for initial geometry optimizations, larger basis sets incorporating diffuse functions (indicated by '+' or 'aug-') are generally required for more accurate single-point energy calculations, especially for systems with electronegative atoms like fluorine and oxygen. chemrxiv.org Studies have shown that while geometries can be reasonably predicted with modest basis sets, reaction energies and barriers often require higher levels of theory for accurate results. chemrxiv.org The choice of basis set can influence calculated bond lengths, angles, and dihedral angles, thereby affecting the predicted conformational energies.
Electronic Structure Analysis and Bonding Characteristics
The introduction of two fluorine atoms at the 6-position significantly influences the electronic structure of the bicyclo[3.1.0]hexane framework, affecting bond lengths, polarity, and orbital interactions.
The C-F bonds are highly polar due to the large electronegativity difference between carbon and fluorine. This polarity induces a significant dipole moment in the cyclopropane (B1198618) portion of the molecule. Computational studies on gem-difluorocyclopropanes have shown that fluorination leads to a widening of the internal C-C-C bond angle of the cyclopropane ring. beilstein-journals.orgbeilstein-journals.org This is a result of the increased s-character in the carbon orbitals of the C-C bonds to accommodate the electronegative fluorine atoms.
The C-C bonds within the strained cyclopropane ring are expected to be longer than a typical alkane C-C bond. The C1-C5 bond, being part of both rings, will have unique electronic properties. The polarity of the C-F bonds can also influence the adjacent C-C bonds, potentially altering their lengths and strengths.
| Bond Type | Expected Bond Length (Å) | Polarity |
| C-F | ~1.35 | Highly Polar |
| C-C (cyclopropane) | >1.50 | Nonpolar |
| C-C (cyclopentane) | ~1.54 | Nonpolar |
| C-O | ~1.43 | Polar |
Note: These are representative values based on analogous structures. Actual values would require specific calculations for the target molecule.
The electronic structure of the gem-difluoro group is of particular interest. Natural Bond Orbital (NBO) analysis of similar systems reveals stabilizing anomeric-like interactions, where the lone pair of one fluorine atom donates electron density into the antibonding orbital of the adjacent C-F bond (nF → σ*CF). beilstein-journals.orgbeilstein-journals.orgresearchgate.net This delocalization of electrons provides extra stability to the gem-difluoro motif.
Reaction Mechanism Predictions and Transition State Elucidation
Theoretical chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-, computational studies can predict how the molecule might behave under various reaction conditions.
DFT calculations are frequently used to map out potential energy surfaces for reactions involving bicyclo[3.1.0]hexane derivatives and gem-difluorocyclopropanes. rsc.orgnih.govacs.org A common reaction pathway for these systems is ring-opening, which can be initiated thermally, photochemically, or through catalysis. rsc.org For instance, the cleavage of the C1-C6 or C5-C6 bond of the cyclopropane ring would relieve ring strain and lead to the formation of functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives.
By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the activation energy for a given reaction step. nih.gov This information is crucial for predicting the feasibility and selectivity of a reaction. For example, DFT calculations could be used to determine whether a reaction would proceed via a concerted or stepwise mechanism and to rationalize the stereochemical outcome of a reaction. beilstein-journals.org In the context of the target molecule, theoretical studies could predict the regioselectivity of ring-opening reactions, influenced by the electronic effects of the difluoro and methanol (B129727) substituents. researchgate.net
Stereochemical Predictions and Conformational Energy Landscapes
The stereochemistry and conformational preferences of the bicyclo[3.1.0]hexane ring system are of significant interest due to their influence on the biological activity and chemical reactivity of its derivatives. Computational chemistry provides powerful tools to predict the three-dimensional structure and explore the conformational energy landscape of these molecules.
The bicyclo[3.1.0]hexane framework is a fused ring system that possesses a high degree of conformational rigidity. However, the five-membered ring can, in principle, adopt several conformations, primarily described as "boat-like" and "chair-like" forms. rsc.org Computational studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in determining the relative stabilities of these conformers. nih.govoup.com
The conformational energy landscape of a bicyclo[3.1.0]hexane derivative can be mapped by performing a potential energy surface (PES) scan. This involves systematically changing key dihedral angles within the molecule and calculating the corresponding energy at each point. The resulting map reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them.
Substituents on the bicyclo[3.1.0]hexane ring can influence the conformational preferences. For instance, bulky substituents may further stabilize or destabilize certain conformations. The presence of functional groups capable of forming intramolecular hydrogen bonds can also significantly impact the relative energies of different conformers. rsc.org
Below is an illustrative data table summarizing the predicted relative energies of boat-like and chair-like conformers for a generic substituted bicyclo[3.1.0]hexane, as would be determined by DFT calculations.
| Conformer | Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Population (%) |
| Boat-like 1 (global minimum) | C1-C2-C3-C4 = 35°, C2-C3-C4-C5 = -15° | 0.00 | 98.9 |
| Boat-like 2 | C1-C2-C3-C4 = -33°, C2-C3-C4-C5 = 17° | 2.5 | 1.0 |
| Chair-like | C1-C2-C3-C4 = -50°, C2-C3-C4-C5 = 45° | 5.0 | <0.1 |
This table is for illustrative purposes and does not represent data for a specific molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)
Computational chemistry is a valuable tool for predicting the spectroscopic parameters of molecules, which can aid in their structural elucidation. For bicyclo[3.1.0]hexane derivatives, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) is particularly useful for confirming stereochemistry and conformation.
The prediction of NMR parameters typically involves a multi-step process. First, the geometry of the molecule is optimized using a suitable computational method, such as DFT with a basis set like 6-31G* or larger. nih.gov Subsequently, the NMR shielding tensors are calculated for the optimized geometry. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).
The accuracy of predicted NMR chemical shifts is highly dependent on the level of theory and the basis set used. It is also common to employ a scaling factor, derived from a linear regression of calculated versus experimental chemical shifts for a set of known compounds, to improve the accuracy of the predictions.
Spin-spin coupling constants, which provide information about the connectivity and dihedral angles between atoms, can also be calculated. The Karplus equation describes the relationship between three-bond coupling constants (³J) and the dihedral angle, which is particularly useful in conformational analysis. Computational methods can predict these coupling constants with reasonable accuracy, further aiding in the assignment of the molecule's three-dimensional structure.
For cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-, one would expect the ¹H and ¹³C NMR spectra to be complex due to the rigid, asymmetric nature of the molecule. The presence of two fluorine atoms would lead to additional C-F and H-F couplings. Computational prediction of these parameters would be invaluable for interpreting the experimental spectra.
An illustrative table of predicted ¹H NMR chemical shifts and coupling constants for a hypothetical bicyclo[3.1.0]hexane derivative is presented below.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
| H1 | 2.15 | ³J(H1,H2) = 7.5, ³J(H1,H5) = 8.0, ²J(H1,H6exo) = 9.0, ²J(H1,H6endo) = 5.5 |
| H2exo | 1.85 | ²J(H2exo,H2endo) = -12.5, ³J(H2exo,H3) = 4.0 |
| H2endo | 1.60 | ³J(H2endo,H3) = 8.5 |
| H3 | 3.90 | ³J(H3,H4exo) = 5.0, ³J(H3,H4endo) = 9.0 |
| H4exo | 1.95 | ²J(H4exo,H4endo) = -13.0, ³J(H4exo,H5) = 7.0 |
| H4endo | 1.75 | ³J(H4endo,H5) = 8.0 |
| H5 | 2.25 | ²J(H5,H6exo) = 9.5, ²J(H5,H6endo) = 6.0 |
| H6exo | 0.80 | ²J(H6exo,H6endo) = -4.5 |
| H6endo | 0.50 |
This table is for illustrative purposes and does not represent data for a specific molecule.
Role and Derivatization in Advanced Organic Synthesis
cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and rigid framework of the bicyclo[3.1.0]hexane system make it an attractive starting material for the synthesis of enantiomerically pure complex molecules. The defined spatial arrangement of its substituents allows for a high degree of stereocontrol in subsequent chemical transformations. The development of synthetic routes to enantiomerically pure bicyclo[3.1.0]hexane derivatives has been a significant area of research, underscoring their importance in medicinal chemistry where specific stereoisomers are often required for biological activity.
The synthesis of substituted bicyclo[3.1.0]hexanes can be achieved through various methods, including convergent approaches like the (3+2) annulation of cyclopropenes with aminocyclopropanes. rsc.org The use of difluorocyclopropenes in such reactions has been shown to proceed with high diastereoselectivity, providing access to valuable fluorinated building blocks for medicinal chemistry. rsc.orgresearchgate.net The resulting difluorinated bicyclo[3.1.0]hexane core, such as that in cis-bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-, serves as a versatile template for the construction of more elaborate molecular architectures.
Derivatization Strategies for the C3-Methanol Group
The C3-methanol group of cis-bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- is a key functional handle for a variety of chemical modifications. Its primary alcohol nature allows for a wide range of derivatization reactions, enabling the introduction of diverse functionalities and the construction of more complex structures.
The hydroxyl group of the C3-methanol moiety can be readily converted into ester and ether derivatives through standard synthetic protocols.
Esterification: Ester derivatives can be synthesized by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. For instance, esterification with O-acetyl-(S)-mandelic acid has been utilized in the resolution of bicyclo[3.1.0]hexane derivatives, highlighting the utility of this transformation in chiral synthesis. researchgate.net While specific examples with the 6,6-difluoro analogue are not extensively documented in readily available literature, the general reactivity of primary alcohols suggests that a variety of ester functionalities can be introduced at this position.
Etherification: The synthesis of ether derivatives from the C3-methanol group can be achieved through methods such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. While direct examples for the title compound are not prevalent, the general principles of ether synthesis are applicable. aaronchem.com
The transformation of the C3-methanol group into halogens or amines significantly expands the synthetic utility of the cis-bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- scaffold.
Conversion to Halogenated Analogues: The primary alcohol can be converted to the corresponding alkyl halides (chloride, bromide, or iodide) using standard halogenating agents. For example, treatment with reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or iodine in the presence of triphenylphosphine (B44618) would yield the respective halogenated derivatives. These halogenated analogues serve as versatile intermediates for nucleophilic substitution reactions.
Conversion to Aminated Analogues: The synthesis of aminated derivatives from the C3-methanol group can be accomplished through a multi-step sequence. One common strategy involves the conversion of the alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide). Subsequent reduction of the resulting azide, typically via catalytic hydrogenation (e.g., Pd/C, H₂), affords the primary amine. nih.gov This approach has been successfully employed in the synthesis of bicyclo[3.1.0]hexane-based nucleosides. nih.gov Reductive amination of an aldehyde derived from the oxidation of the C3-methanol group also provides a viable route to aminated analogues. mdpi.com
The C3-methanol functionality serves as a crucial anchor point for the construction of more intricate bicyclic and polycyclic architectures. The derivatives obtained in the preceding sections, such as halides and amines, are key precursors for intramolecular cyclization reactions. For instance, an amino group at this position can participate in ring-forming reactions to generate fused or bridged heterocyclic systems. Similarly, the alcohol itself can be used in reactions like intramolecular etherification or esterification to form new rings. While specific examples detailing the use of cis-bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- in such constructions are not widely reported, the principles of using functionalized bicyclic scaffolds for the synthesis of complex molecules are well-established in organic synthesis. google.com
Applications in the Synthesis of Conformationally Restricted Analogues
A primary application of the cis-bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- scaffold is in the synthesis of conformationally restricted analogues of biologically important molecules. The rigid bicyclo[3.1.0]hexane framework imposes significant conformational constraints, which can lead to enhanced binding affinity and selectivity for biological targets. This structural rigidity allows for the design of molecules with well-defined three-dimensional shapes.
For example, the bicyclo[3.1.0]hexane core can act as a conformationally constrained bioisostere of a cyclohexane (B81311) ring. This principle has been applied in the synthesis of analogues of furanose rings found in nucleosides. researchgate.net By replacing the flexible sugar moiety with the rigid bicyclo[3.1.0]hexane scaffold, researchers can lock the molecule into a specific conformation, which can be beneficial for interacting with enzymes or receptors. The introduction of the gem-difluoro group further influences the electronic and conformational properties of the molecule.
Integration into Scaffold-Based Drug Discovery and Medicinal Chemistry Efforts
The cis-bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- scaffold is a valuable component in scaffold-based drug discovery programs. Its unique three-dimensional structure provides access to novel chemical space. The derivatization strategies discussed for the C3-methanol group allow for the creation of libraries of compounds with diverse functionalities, which can then be screened for biological activity.
The bicyclo[3.1.0]hexane framework is a key structural motif found in a variety of synthetically important molecules. Derivatives of this scaffold have been investigated for their potential interactions with various biological targets. For instance, bicyclo[3.1.0]hexan-3-ol derivatives have been explored for their potential to interact with cannabinoid receptors. The introduction of fluorine atoms, as in the 6,6-difluoro- analogue, is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity.
Emerging Research Directions and Future Outlook for Cis Bicyclo 3.1.0 Hexane 3 Methanol, 6,6 Difluoro Research
Development of Novel Catalytic Methods for Asymmetric Synthesis
The biological activity of chiral molecules is often stereospecific. Consequently, the development of enantioselective synthetic routes to access specific stereoisomers of the cis-bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- scaffold is of paramount importance. Current research is focused on innovative catalytic strategies to control the stereochemistry of the bicyclic core.
One promising approach involves the asymmetric intramolecular radical cyclopropanation of alkenyl aldehydes. nih.govd-nb.info This method utilizes a cooperative catalytic system composed of a copper(I) salt and a chiral secondary amine to construct the bicyclo[3.1.0]hexane skeleton with high enantioselectivity. nih.gov The chiral amine forms an enamine intermediate with the aldehyde, which then undergoes a stereocontrolled radical cyclization. nih.gov Bulky proline derivatives have been identified as effective chiral catalysts for this transformation. researchgate.net
Another area of active investigation is the use of dirhodium(II) catalysts for asymmetric cyclopropanation reactions. smolecule.com Chiral dirhodium amidate complexes have shown particular promise in catalyzing the cyclopropanation of olefins with diazoacetate derivatives, providing a pathway to enantioenriched bicyclo[3.1.0]hexane frameworks. smolecule.com The modular nature of α-allyldiazoacetates allows for the rapid synthesis of diverse bicyclo[3.1.0]hexane structures with high enantioselectivity using chiral dirhodium tetracarboxylate catalysts. acs.org
Future efforts in this area will likely focus on the development of even more efficient and selective catalysts, including novel chiral ligands for transition metals and advanced organocatalysts. The goal is to achieve near-perfect enantiocontrol and broaden the substrate scope to allow for the synthesis of a wide array of functionalized and stereochemically defined 6,6-difluorobicyclo[3.1.0]hexane derivatives.
Table 1: Chiral Catalysts in Asymmetric Bicyclo[3.1.0]hexane Synthesis
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Cu(I)/Chiral Secondary Amine | Intramolecular Radical Cyclopropanation | Cooperative catalysis, good enantioselectivity. | nih.gov |
| Chiral Dirhodium Amidate Complexes | Asymmetric Cyclopropanation | Effective for reactions with α-stannylated α-diazoacetates. | smolecule.com |
Advancements in Photoredox Catalysis and Radical Chemistry for Bicyclo[3.1.0]hexane Formation
Photoredox catalysis and radical chemistry have emerged as powerful tools for the construction of complex molecular architectures under mild reaction conditions. These methods are particularly well-suited for the synthesis of strained ring systems like bicyclo[3.1.0]hexanes.
A significant advancement is the use of photoredox-catalyzed [3+2] cycloaddition reactions of cyclopropanes and cyclopropenes. researchgate.net This approach, often utilizing a boronyl radical catalyst, enables the synthesis of polysubstituted bicyclo[3.1.0]hexanes. researchgate.net The reaction proceeds through radical intermediates, and the mild conditions tolerate a wide range of functional groups.
Furthermore, a copper(I)/secondary amine cooperative catalytic system has been developed for the intramolecular radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes serving as the C1 source. nih.govd-nb.info This method provides a single-step construction of the bicyclo[3.1.0]hexane skeleton with excellent efficiency and broad substrate scope. nih.govd-nb.info Mechanistic studies support a stepwise radical process for this formal [2+1] cycloaddition. d-nb.info
Future research in this domain will likely explore new photocatalysts with tailored redox potentials and the development of novel radical precursors to expand the scope and efficiency of these transformations. The application of these methods to the synthesis of the 6,6-difluoro- substituted bicyclo[3.1.0]hexane core is a particularly interesting avenue for future investigation.
Innovative Fluorination Methodologies for Bicyclic Systems
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgacs.org Therefore, the development of novel and efficient fluorination methods is crucial for the synthesis of compounds like cis-bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-.
One established method for introducing the gem-difluoro moiety is deoxofluorination of a corresponding bicyclic keto ester using reagents like diethylaminosulfur trifluoride (DAST). researchgate.netnuph.edu.ua This approach has been successfully applied to the gram-scale synthesis of 6,6-difluorobicyclo[3.2.0]heptane derivatives, a related bicyclic system. researchgate.netnuph.edu.ua
Electrophilic fluorination represents another important strategy. Ring-opening fluorination of bicyclic azaarenes using electrophilic fluorinating agents has been shown to produce sp3-hybridized fluorinated compounds. nih.gov While this specific reaction leads to ring opening, it highlights the potential of electrophilic fluorine sources for functionalizing bicyclic systems.
The synthesis of fluorinated bridged bicyclic compounds is an active area of research, with strategies being developed for functionalization at both the bridge and bridgehead positions. researchgate.netresearchgate.net These methods often involve the use of specialized fluorinating agents and catalytic systems.
Future directions in this field will likely involve the development of more selective and milder fluorinating reagents, as well as catalytic methods for the direct and stereoselective introduction of fluorine into the bicyclo[3.1.0]hexane scaffold. The exploration of late-stage fluorination techniques will also be of significant interest for the rapid generation of analog libraries for biological screening.
Exploration of Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to generating molecular complexity. The application of MCRs to the synthesis and diversification of the bicyclo[3.1.0]hexane scaffold is a promising area for future research.
The aforementioned photoredox-catalyzed [3+2] cycloaddition of cyclopropanes and cyclopropenes can be viewed as a convergent, multicomponent approach to the bicyclo[3.1.0]hexane core. researchgate.net This reaction allows for the rapid assembly of the bicyclic system from readily available starting materials.
While specific MCRs for the diversification of the cis-bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- scaffold are not yet widely reported, the general principles of MCRs can be applied. For instance, reactions involving the hydroxyl group of the title compound in combination with other reactants could lead to the one-pot synthesis of complex derivatives.
The future outlook for this area includes the design of novel MCRs that are specifically tailored for the functionalization of the 6,6-difluorobicyclo[3.1.0]hexane skeleton. This could involve the development of new catalysts that can orchestrate complex bond-forming sequences and the exploration of unconventional reactant combinations.
Unexplored Derivatization Pathways and Reactivity Patterns
The unique structural and electronic features of cis-bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- suggest a rich and largely unexplored reactivity. The strained cyclopropane (B1198618) ring, the presence of the gem-difluoro group, and the hydroxyl functionality all provide handles for a variety of chemical transformations.
The hydroxyl group is a key site for derivatization. Standard reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification can provide a wide range of analogs. For example, in the synthesis of histamine (B1213489) analogues with a bicyclo[3.1.0]hexane scaffold, a hydroxyl group was oxidized to an aldehyde, which then served as a precursor for the construction of an imidazole (B134444) ring. mdpi.com
The gem-difluoro group is expected to influence the reactivity of the adjacent cyclopropane ring. Ring-opening reactions of the cyclopropane moiety, potentially triggered by nucleophiles or electrophiles, could lead to the formation of functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives. The development of methods to control the regioselectivity of these ring-opening reactions will be a key challenge.
Furthermore, the bicyclic skeleton itself can be modified. For instance, photochemical reactions and Johnson–Corey–Chaykovsky cyclopropanation have been used to construct the bicyclo[3.1.0]hexane framework in the synthesis of neuraminidase inhibitors. rsc.org
Future research should focus on a systematic investigation of the reactivity of cis-bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-. This includes exploring its behavior under a variety of reaction conditions, such as transition-metal catalysis, enzymatic transformations, and photochemistry. The insights gained from these studies will enable the rational design of novel derivatives with tailored properties for a range of applications.
Table 2: Potential Derivatization Reactions
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Hydroxyl | Oxidation | Aldehyde, Carboxylic Acid |
| Esterification | Esters | |
| Etherification | Ethers | |
| Substitution | Amines, Halides | |
| Cyclopropane Ring | Ring-Opening | Functionalized Cyclopentanes/Cyclohexanes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
